molecular formula C11H6BrF3O B13925296 1-Bromo-8-(trifluoromethoxy)naphthalene

1-Bromo-8-(trifluoromethoxy)naphthalene

Cat. No.: B13925296
M. Wt: 291.06 g/mol
InChI Key: JIXFXUINYHDHDG-UHFFFAOYSA-N
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Description

1-Bromo-8-(trifluoromethoxy)naphthalene ( 1261753-82-5) is a specialized naphthalene derivative of high interest in advanced organic synthesis and drug discovery. With the molecular formula C 11 H 6 BrF 3 O and a molecular weight of 291.06 g/mol , this compound synergistically combines a bromine substituent with a strongly electron-withdrawing trifluoromethoxy group on the naphthalene ring system. This unique structure makes it a valuable bifunctional building block. The bromine atom serves as a reactive handle for modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the introduction of diverse aromatic and aliphatic groups. Concurrently, the trifluoromethoxy group is a key pharmacophore in medicinal chemistry, known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . This combination is particularly valuable for constructing complex organic molecules, such as inhibitors of protein-protein interactions (PPIs), where the naphthalene core can provide a rigid scaffold to project functional groups into specific binding pockets . Researchers can leverage this reagent in the synthesis of compounds for probing biological pathways like the Keap1-Nrf2 interface, which is relevant in oxidative stress diseases , or in the development of advanced materials with tailored electronic properties. Please note: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H6BrF3O

Molecular Weight

291.06 g/mol

IUPAC Name

1-bromo-8-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6BrF3O/c12-8-5-1-3-7-4-2-6-9(10(7)8)16-11(13,14)15/h1-6H

InChI Key

JIXFXUINYHDHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-8-(trifluoromethoxy)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions can be tailored to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

1-Bromo-8-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-8-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-8-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The trifluoromethoxy group can also participate in various electronic interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 1-bromo-8-(trifluoromethoxy)naphthalene with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound Br (1), -OCF₃ (8) C₁₁H₆BrF₃O 297.06 Not reported High electron-withdrawing capacity; potential for π-stacking interactions due to planar naphthalene core .
1-Bromo-8-(4-(trifluoromethyl)phenyl)naphthalene Br (1), -C₆H₄CF₃ (8) C₁₇H₁₀BrF₃ 369.16 87–89 Enhanced steric bulk; strong electron-withdrawing effect from -CF₃; used in air-stable n-type semiconductors .
1-Bromo-8-(difluoromethyl)naphthalene Br (1), -CF₂H (8) C₁₁H₇BrF₂ 261.08 Discontinued Reduced electron-withdrawing strength compared to -OCF₃; limited commercial availability .
8-Bromo-3-fluoro-naphthalene-1-carboxylic acid Br (8), -F (3), -COOH (1) C₁₁H₆BrFO₂ 283.07 Not reported Polar carboxylic acid group increases solubility in aqueous media; potential for hydrogen bonding .
1-Bromo-2-(bromomethyl)naphthalene Br (1), -CH₂Br (2) C₁₁H₈Br₂ 308.99 Not reported High reactivity at -CH₂Br for further functionalization; used in polymer chemistry .

Thermal and Solubility Behavior

  • Thermal Stability : The trifluoromethoxy group confers higher thermal stability (decomposition >200°C) compared to methoxy (-OCH₃) or methyl (-CH₃) derivatives .
  • Solubility : Lipophilicity increases with -OCF₃, making the compound more soluble in organic solvents (e.g., THF, DCM) but less in polar solvents like water .

Key Research Findings

Semiconductor Performance : Naphthalene derivatives with -OCF₃ or -CF₃ groups at the 8-position exhibit air-stable n-type semiconductor behavior, with electron mobilities up to 0.12 cm²/V·s .

Synthetic Challenges : Introducing -OCF₃ at the 8-position requires careful optimization due to steric hindrance, as seen in low yields (16–38%) for analogous T3P-mediated couplings .

Crystal Packing : Analogous compounds like 1-bromo-8-(phenylselenyl)naphthalene exhibit slipped π-stacking interactions, suggesting similar packing behavior for the trifluoromethoxy derivative .

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